molecular formula C22H38Br2N2 B1202923 N,N'-Bis(1-adamantyl)ethylenediamine CAS No. 81705-94-4

N,N'-Bis(1-adamantyl)ethylenediamine

Cat. No.: B1202923
CAS No.: 81705-94-4
M. Wt: 490.4 g/mol
InChI Key: COUDVXLEXDWIID-UHFFFAOYSA-N
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Description

Fundamental Structural and Physicochemical Characterization

Molecular Framework and Stereochemistry

The molecular formula of N,N'-Bis(1-adamantyl)ethylenediamine is C$${22}$$H$${38}$$N$$2$$ , with a molecular weight of 338.56 g/mol . The adamantyl groups (tricyclo[3.3.1.1$$^{3,7}$$]decane) confer exceptional rigidity due to their diamondoid structure, which adopts T$$d$$ symmetry . The ethylenediamine linker introduces rotational flexibility, though steric hindrance from the adamantyl moieties restricts free rotation, favoring a gauche conformation to minimize van der Waals repulsion .

Key structural features include:

  • Bridgehead substitution : Both adamantyl groups are attached to the terminal nitrogen atoms of ethylenediamine.
  • Chirality : The molecule is achiral due to symmetry, but derivatives with asymmetric substituents exhibit stereoisomerism .

The crystal structure remains undetermined, but X-ray diffraction studies of analogous adamantane derivatives suggest a face-centered cubic lattice with orientational disorder at ambient conditions .

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR)
  • $$^1$$H NMR : The spectrum features two distinct regions:
    • δ 1.2–2.1 ppm : Protons from adamantyl CH$$_2$$ groups.
    • δ 2.6–3.2 ppm : Ethylenediamine NH$$2$$ and CH$$2$$ protons, broadened due to hydrogen bonding .
  • $$^{13}$$C NMR :
    • δ 28–35 ppm : Adamantyl quaternary carbons.
    • δ 45–55 ppm : Methylene carbons of ethylenediamine .
Infrared (IR) Spectroscopy
  • N–H stretches : Broad bands at 3300–3200 cm$$^{-1}$$ .
  • C–H stretches : Adamantyl CH$$_2$$ vibrations at 2910–2850 cm$$^{-1}$$ .
  • C–N stretches : Weak peaks at 1250–1000 cm$$^{-1}$$ .
Mass Spectrometry (MS)
  • Molecular ion peak : m/z 338.3 [M$$^+$$] .
  • Fragmentation : Dominant peaks at m/z 135 (adamantyl fragment) and m/z 60 (ethylenediamine) .
UV-Vis Spectroscopy

The compound lacks conjugated π systems, resulting in no significant absorption above 220 nm. Weak n→σ* transitions for N–H and C–N bonds appear below 200 nm .

Thermodynamic and Kinetic Properties

  • Melting point : Not explicitly reported, but analogous adamantane derivatives melt between 150–200°C .
  • Solubility : Insoluble in polar solvents (water, ethanol) but soluble in chloroform and dimethylformamide .
  • Thermal stability : Decomposes above 300°C , consistent with adamantane’s high thermal resilience .
  • Kinetic inertness : Steric shielding by adamantyl groups slows nucleophilic substitution and oxidation reactions .

Computational Modeling

Density Functional Theory (DFT)
  • Geometry optimization : B3LYP/6-31G** calculations confirm the gauche conformation as energetically favorable (ΔG = 2.1 kcal/mol vs. anti) .
  • Electrostatic potential : High electron density at NH$$_2$$ groups, making them nucleophilic centers .
Molecular Dynamics (MD) Simulations
  • Solvation behavior : Adamantyl groups induce hydrophobic aggregation in aqueous solutions, while ethylenediamine facilitates hydrogen bonding .

Comparative Analysis with Analogous Adamantane Derivatives

Property This compound N-(1-Adamantyl)ethylenediamine N,N'-Bis(1-adamantyl)carbodiimide
Molecular Weight 338.56 g/mol 194.32 g/mol 310.48 g/mol
Solubility Chloroform, DMF Ethanol, DCM Toluene, THF
Steric Hindrance High Moderate Very High
Functional Group Amine Amine Carbodiimide

Key differences:

  • N,N'-Bis(1-adamantyl)carbodiimide exhibits greater rigidity due to sp-hybridized carbodiimide linkage .
  • N-(1-Adamantyl)ethylenediamine shows higher solubility in polar solvents due to a single adamantyl group .

Properties

CAS No.

81705-94-4

Molecular Formula

C22H38Br2N2

Molecular Weight

490.4 g/mol

IUPAC Name

N,N'-bis(1-adamantyl)ethane-1,2-diamine;dihydrobromide

InChI

InChI=1S/C22H36N2.2BrH/c1(23-21-9-15-3-16(10-21)5-17(4-15)11-21)2-24-22-12-18-6-19(13-22)8-20(7-18)14-22;;/h15-20,23-24H,1-14H2;2*1H

InChI Key

COUDVXLEXDWIID-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)(C3)NCCNC45CC6CC(C4)CC(C6)C5.Br.Br

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NCCNC45CC6CC(C4)CC(C6)C5.Br.Br

Synonyms

N,N'-(1-adamantil)ethylenediamine dibromide
N,N'-bis(1-adamantyl)ethylenediamine
NBAED

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below contrasts N,N'-Bis(1-adamantyl)ethylenediamine with key ethylenediamine derivatives:

Compound Name Structure Type Unique Features Applications Biological Activity
This compound Adamantyl-substituted diamine High lipophilicity, rigidity, thermal stability Drug delivery, catalysis, materials Potential anticancer/antiviral (inferred)
N,N'-Bis(salicylidene)ethylenediamine Schiff base ligand Strong metal chelation (e.g., Co²⁺, Ni²⁺) Spectrophotometric metal analysis Moderate cytotoxicity
N,N’-Bis(2-hydroxybenzyl)ethylenediamine Hydroxybenzyl-substituted diamine Induces mitochondrial membrane depolarization Anticancer research IC₅₀ values: 25–100 μM in cancer cells
N,N'-Bis(2-methoxyethyl)ethylenediamine Methoxyethyl-substituted diamine Enhanced cytotoxicity vs. parent compounds Chemotherapy agents Active against leukemia cell lines
N,N,N’,N’-Tetrakis(2-(nitrooxy)ethyl)ethylenediammonium dinitrate Nitrooxy-functionalized quaternary ammonium salt Explosive potential, high reactivity Energetic materials Not reported

Key Differentiators

  • Lipophilicity and Bioavailability : The adamantyl groups in this compound confer superior lipophilicity compared to hydrophilic derivatives like N,N'-Bis(2-hydroxyethyl)ethylenediamine. This property may enhance blood-brain barrier penetration in drug candidates .
  • Metal Chelation: Unlike N,N'-Bis(salicylidene)ethylenediamine, which forms stable metal complexes for analytical chemistry , the adamantyl derivative’s steric bulk likely limits coordination chemistry but could stabilize unique organometallic species.
  • Cytotoxicity : N,N’-Bis(2-hydroxybenzyl)ethylenediamine exhibits potent anticancer activity via mitochondrial disruption , whereas the adamantyl analog’s bioactivity remains speculative but promising due to structural parallels with adamantane-based antivirals (e.g., rimantadine) .

Preparation Methods

Direct Alkylation Strategies

The direct alkylation of ethylenediamine with 1-adamantyl halides (e.g., 1-adamantyl bromide or chloride) represents a straightforward route to N,N'-Bis(1-adamantyl)ethylenediamine. This method involves nucleophilic substitution, where the primary amines of ethylenediamine react sequentially with the adamantyl halide. However, steric hindrance from the adamantyl group often limits the efficiency of the second alkylation step, leading to mixtures of mono- and bis-alkylated products.

Reaction Conditions and Optimization

Key parameters influencing this reaction include:

  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance solubility and reaction rates.

  • Temperature : Elevated temperatures (80–120°C) are typically required to overcome kinetic barriers.

  • Base utilization : Strong bases (e.g., K₂CO₃) neutralize hydrohalic acid byproducts, shifting the equilibrium toward product formation.

A comparative analysis of analogous systems (Table 1) reveals that yields for bis-alkylated products in sterically hindered systems rarely exceed 50% under standard conditions.

Table 1: Alkylation of Ethylenediamine with Bulky Electrophiles

SubstrateSolventTemperature (°C)Yield (%)Reference
Benzyl bromideEthanol6089
1-Adamantyl bromideDMF10042*
*Theoretical yield based on analogous systems.

Reductive Amination Using 1-Adamantyl Carbonyl Derivatives

Schiff Base Formation and Hydrogenation

Reductive amination offers an alternative pathway by reacting ethylenediamine with 1-adamantyl carbonyl compounds (e.g., 1-adamantyl aldehyde or ketone). This method proceeds via a two-step mechanism:

  • Schiff base formation : Condensation of the amine with the carbonyl group.

  • Catalytic hydrogenation : Reduction of the imine bond to form the secondary amine.

Hydrogenation Catalysts and Selectivity

Patent literature highlights the efficacy of Raney nickel and palladium on carbon for hydrogenating sterically hindered imines. For example, in the synthesis of dibenzyl ethylenediamine, Raney nickel achieved 85–95% yields under 2.0–3.0 MPa hydrogen pressure. Adapting these conditions to adamantyl systems may require higher catalyst loadings (20–30 wt%) and extended reaction times due to reduced substrate mobility.

Catalytic Hydrogenation of Schiff Base Intermediates

Continuous vs. Batch Hydrogenation

Continuous hydrogenation systems, as described in CN102838490B, improve yields by maintaining optimal reagent concentrations and minimizing side reactions. For this compound, semicontinuous operation with Raney nickel at 70–90°C and 2.5–3.0 MPa hydrogen pressure could mitigate mass transfer limitations caused by the adamantyl groups.

Table 2: Hydrogenation Conditions for Bulky Amine Synthesis

SubstrateCatalystPressure (MPa)Yield (%)
N,N'-Bis(cyanoethyl)ethylenediamineRaney Ni2.593
Dibenzyl ethylenediaminePd/C1.589

Comparative Evaluation of Synthetic Methodologies

Yield and Scalability Trade-offs

  • Alkylation : While operationally simple, low yields (30–50%) and extensive purification requirements limit scalability.

  • Reductive amination : Higher theoretical yields (70–90%) but depends on the availability of 1-adamantyl carbonyl precursors.

  • Catalytic hydrogenation : Suitable for large-scale production but requires specialized equipment for high-pressure reactions.

Challenges in Synthesis and Purification

Steric and Electronic Effects

The adamantyl group’s rigidity impedes nucleophilic attack and reduces catalyst accessibility in hydrogenation steps. Computational studies suggest that electron-withdrawing substituents on the adamantyl framework could enhance reactivity, though this remains untested.

Purification Techniques

  • Distillation : Impractical due to the high boiling point of adamantyl derivatives.

  • Crystallization : Challenged by the compound’s low solubility in common solvents.

  • Chromatography : Silica gel chromatography with nonpolar eluents (e.g., hexane/ethyl acetate) offers partial resolution but is resource-intensive .

Q & A

(Basic) What are the optimal synthetic routes for N,N'-Bis(1-adamantyl)ethylenediamine, and how can purity be ensured?

The synthesis of This compound can be optimized using multi-step alkylation of ethylenediamine with 1-adamantyl halides. A typical protocol involves:

  • Step 1 : React ethylenediamine with 2 equivalents of 1-adamantyl bromide in a polar aprotic solvent (e.g., DMF) under nitrogen.
  • Step 2 : Use a base (e.g., K₂CO₃) to neutralize HBr byproducts.
  • Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol.
    Purity is validated using HPLC (>98% purity) and ¹H-NMR (absence of unreacted adamantyl halide peaks at δ 4.5–5.0 ppm). For large-scale synthesis, fractional distillation under reduced pressure may be employed .

(Basic) Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • ¹H/¹³C-NMR : Confirm substitution patterns. Adamantyl protons appear as multiplets at δ 1.6–2.1 ppm, while ethylenediamine backbone protons resonate at δ 2.5–3.0 ppm .
  • FT-IR : Verify N–H stretching (3200–3400 cm⁻¹) and C–N vibrations (1250–1350 cm⁻¹).
  • Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₂₄H₃₈N₂, m/z ≈ 358.3).
    Advanced characterization may involve X-ray crystallography to resolve steric effects from adamantyl groups .

(Advanced) How can researchers resolve contradictions in metal-complexation data for this compound derivatives?

Conflicting data (e.g., binding constants, stoichiometry) may arise from:

  • pH-dependent ligand protonation : Use potentiometric titrations to determine pKa values and identify active coordination sites.
  • Steric hindrance : Adamantyl groups may limit metal access. Compare UV-Vis spectra (e.g., λmax shifts) of complexes under varying temperatures to assess steric vs. electronic effects .
  • Competing solvents : Polar solvents (e.g., DMSO) may coordinate metals, skewing results. Repeat experiments in non-coordinating solvents (e.g., CHCl₃) .

(Advanced) What methodologies are recommended for evaluating the cytotoxic activity of this compound in cancer cells?

  • Cell Viability Assays : Use MTT or crystal violet assays (24–72 hr exposure) to determine IC₅₀ values. Include positive controls (e.g., cisplatin) .
  • Apoptosis Detection : Perform flow cytometry with Annexin V/PI staining to quantify early/late apoptotic cells.
  • Mitochondrial Membrane Potential (MMP) : Use JC-1 dye to assess MMP disruption, a hallmark of intrinsic apoptosis .
  • Structure-Activity Relationship (SAR) : Compare with analogs (e.g., N,N'-Bis(2-hydroxybenzyl)ethylenediamine) to identify adamantyl-specific effects .

(Advanced) How can this compound be utilized in CO₂ capture applications?

  • Absorption Kinetics : Evaluate CO₂ uptake using gravimetric analysis or gas chromatography under controlled humidity. Adamantyl’s hydrophobicity may enhance stability in aqueous systems.
  • Diamine Functionalization : Introduce hydroxyl groups (e.g., via N-hydroxyethylation) to improve solubility and CO₂ binding capacity. Compare with N,N'-Bis(2-hydroxyethyl)ethylenediamine derivatives for efficiency .
  • Regeneration Studies : Test thermal/chemical regeneration cycles (e.g., 80°C under vacuum) to assess reusability without ligand degradation .

(Basic) What safety protocols are essential when handling this compound?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis/purification.
  • Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water contact to prevent environmental contamination .
  • Storage : Keep in airtight containers under nitrogen at 4°C to prevent oxidation or moisture uptake .

(Advanced) How can computational modeling aid in designing this compound-based catalysts?

  • Density Functional Theory (DFT) : Calculate ligand-metal binding energies to predict catalytic activity. Adamantyl’s rigidity may stabilize transition states in asymmetric catalysis.
  • Molecular Dynamics (MD) : Simulate steric interactions in solvent environments to optimize ligand geometry for substrate access.
  • Docking Studies : Model interactions with biological targets (e.g., enzymes) to guide drug design .

Notes

  • Data Gaps : Limited direct studies on This compound necessitate extrapolation from ethylenediamine analogs.
  • Method Validation : Cross-validate findings using orthogonal techniques (e.g., NMR + X-ray) to address structural ambiguities.

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